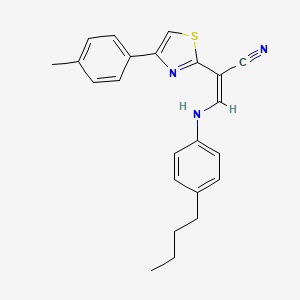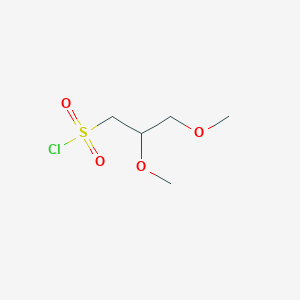![molecular formula C30H33N3O4S B2978340 N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide CAS No. 532970-35-7](/img/structure/B2978340.png)
N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide
カタログ番号:
B2978340
CAS番号:
532970-35-7
分子量:
531.67
InChIキー:
WFADDKINNSNURZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains functional groups such as amide, ether, and possibly a sulfanyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the amide would likely make this compound somewhat polar and capable of participating in hydrogen bonding .科学的研究の応用
Anti-Ulcer Activities
- Synthesis and Evaluation for Anti-Ulcer Properties : A study by Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing stress-induced gastric ulceration in rats. One derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant anti-ulcer activity, leading to the development of similar compounds with retained anti-ulcer properties (Hosokami et al., 1992).
Synthesis and Characterization Studies
- Tritium Labeling of Benzamide Derivatives : A 2015 study by Hong et al. focused on a benzamide derivative's tritium labeling, showing its potential as a C-C chemokine receptor 1 (CCR1) antagonist. This compound was labeled using an organoiridium catalyst, indicating its relevance in pharmacological research (Hong et al., 2015).
Biopharmaceutical Evaluations
- Novel Derivatives for Solubility and Bioavailability : Hosokami et al. (1995) developed novel derivatives of 3-[[[2-(3, 4-dimethoxyphenyl)ethyl]carbamoyl]methyl]aminobenzamide to enhance solubility and bioavailability. They observed significant improvements in aqueous solubilities and absorption, indicating potential for these compounds in anti-ulcer applications (Hosokami et al., 1995).
Crystal Structure and Biological Studies
- Synthesis and Analysis of Derivatives : Karanth et al. (2019) synthesized derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones and analyzed their structures. They also evaluated the in vitro biological activities of these compounds, such as antioxidant and antibacterial properties (Karanth et al., 2019).
Insecticide Development
- Novel Insecticidal Properties : Tohnishi et al. (2005) described Flubendiamide, a compound with a unique structure incorporating elements similar to the chemical . This compound showed strong insecticidal activity, particularly against lepidopterous pests, indicating a potential area for similar compounds in pest control (Tohnishi et al., 2005).
Cytotoxic Activity in Cancer Research
- Cytotoxic Properties Against Cancer Cells : Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating potential applications in cancer treatment. These compounds showed potent cytotoxicity against various cancer cell lines, suggesting the relevance of similar compounds in oncological research (Deady et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-21-8-4-5-9-23(21)30(35)32-16-17-33-19-28(24-10-6-7-11-25(24)33)38-20-29(34)31-15-14-22-12-13-26(36-2)27(18-22)37-3/h4-13,18-19H,14-17,20H2,1-3H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADDKINNSNURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicot...
Cat. No.: B2978257
CAS No.: 890094-30-1
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesul...
Cat. No.: B2978258
CAS No.: 1286721-13-8
Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochl...
Cat. No.: B2978260
CAS No.: 2243521-00-6
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4...
Cat. No.: B2978261
CAS No.: 1226453-36-6
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)
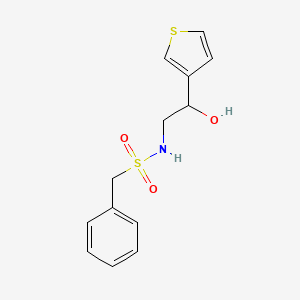
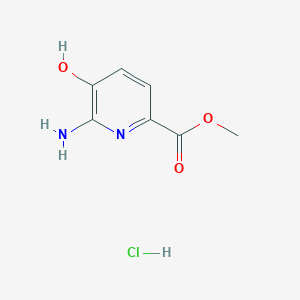
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2978261.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2978262.png)
![Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate](/img/structure/B2978266.png)
![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)
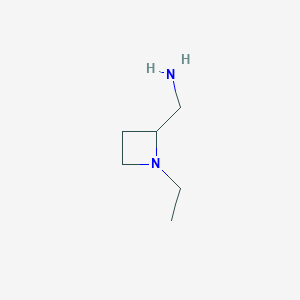
![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)
